molecular formula C30H34N4O3 B14101732 6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethoxy]phenol

6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethoxy]phenol

Cat. No.: B14101732
M. Wt: 498.6 g/mol
InChI Key: NYKVZZGALJPHQD-UHFFFAOYSA-N
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Description

6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethoxy]phenol is a complex organic compound that belongs to the class of phenylpyrazoles This compound is characterized by its unique structure, which includes a pyrazole ring, a methoxyphenyl group, and a phenylpiperazine moiety

Preparation Methods

The synthesis of 6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethoxy]phenol involves multiple steps. One common synthetic route includes the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with (2,4,6-trichlorophenyl)hydrazine in ethanol containing concentrated hydrochloric acid as a catalyst under reflux conditions . The crude product is then purified by crystallization using dimethylformamide to yield the desired compound.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and pyrazole rings.

    Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of ether or ester linkages within the molecule.

Common reagents and conditions used in these reactions include ethanol, hydrochloric acid, dimethylformamide, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethoxy]phenol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethoxy]phenol involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar compounds to 6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethoxy]phenol include:

Properties

Molecular Formula

C30H34N4O3

Molecular Weight

498.6 g/mol

IUPAC Name

6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethoxy]phenol

InChI

InChI=1S/C30H34N4O3/c1-21-27(37-20-19-33-15-17-34(18-16-33)24-7-5-4-6-8-24)14-13-26(30(21)35)29-28(22(2)31-32-29)23-9-11-25(36-3)12-10-23/h4-14,35H,15-20H2,1-3H3,(H,31,32)

InChI Key

NYKVZZGALJPHQD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1O)C2=NNC(=C2C3=CC=C(C=C3)OC)C)OCCN4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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